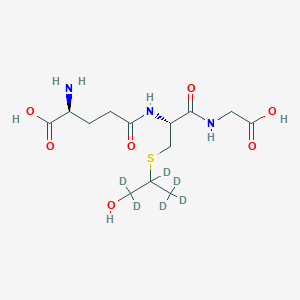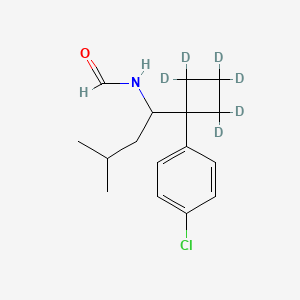
N-Formyl N,N-Didesmethyl Sibutramine-d6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Formyl N,N-Didesmethyl Sibutramine-d6 is a deuterated analog of N-Formyl N,N-Didesmethyl Sibutramine, which is an impurity of Sibutramine. Sibutramine is a monoamine reuptake inhibitor that was previously used as a weight loss drug but was withdrawn from the market due to safety concerns. The deuterated version, this compound, is used in scientific research due to its unique chemical structure and biological activity.
Méthodes De Préparation
The synthesis of N-Formyl N,N-Didesmethyl Sibutramine involves the reaction of Sibutramine with methyl formate . The reaction conditions typically include a controlled temperature and the use of solvents such as chloroform or methanol . Industrial production methods may involve scaling up this reaction while ensuring the purity and stability of the final product .
Analyse Des Réactions Chimiques
N-Formyl N,N-Didesmethyl Sibutramine-d6 undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Applications De Recherche Scientifique
N-Formyl N,N-Didesmethyl Sibutramine-d6 is used in various scientific research applications, including:
Chemistry: It serves as a reference standard in analytical chemistry for the study of metabolic pathways and the identification of impurities.
Biology: Researchers use this compound to investigate the biological effects of deuterated analogs and their potential therapeutic benefits.
Medicine: It is studied for its potential use in drug development, particularly in understanding the pharmacokinetics and pharmacodynamics of deuterated compounds.
Industry: The compound is used in the development of new materials and chemical processes.
Mécanisme D'action
N-Formyl N,N-Didesmethyl Sibutramine-d6 exerts its effects by inhibiting the reuptake of norepinephrine, serotonin, and to a lesser extent, dopamine at the neuronal synapse . This inhibition promotes a sense of satiety and decreases appetite, thereby reducing food intake . The molecular targets involved include the norepinephrine transporter, serotonin transporter, and dopamine transporter .
Comparaison Avec Des Composés Similaires
N-Formyl N,N-Didesmethyl Sibutramine-d6 is unique due to its deuterated structure, which can lead to differences in metabolic stability and biological activity compared to non-deuterated analogs. Similar compounds include:
N-Formyl N,N-Didesmethyl Sibutramine: The non-deuterated analog.
Sibutramine: The parent compound, a monoamine reuptake inhibitor.
N-Monodesmethyl Sibutramine: Another metabolite of Sibutramine.
These compounds share similar mechanisms of action but may differ in their pharmacokinetic properties and safety profiles.
Propriétés
Formule moléculaire |
C16H22ClNO |
|---|---|
Poids moléculaire |
285.84 g/mol |
Nom IUPAC |
N-[1-[1-(4-chlorophenyl)-2,2,3,3,4,4-hexadeuteriocyclobutyl]-3-methylbutyl]formamide |
InChI |
InChI=1S/C16H22ClNO/c1-12(2)10-15(18-11-19)16(8-3-9-16)13-4-6-14(17)7-5-13/h4-7,11-12,15H,3,8-10H2,1-2H3,(H,18,19)/i3D2,8D2,9D2 |
Clé InChI |
IYVDPOSYKKHSFG-QYDDHRNTSA-N |
SMILES isomérique |
[2H]C1(C(C(C1([2H])[2H])(C2=CC=C(C=C2)Cl)C(CC(C)C)NC=O)([2H])[2H])[2H] |
SMILES canonique |
CC(C)CC(C1(CCC1)C2=CC=C(C=C2)Cl)NC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


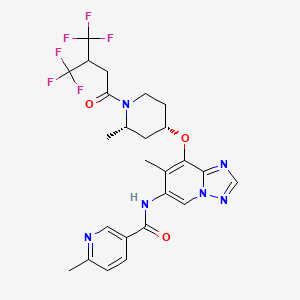
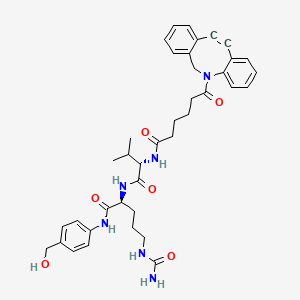
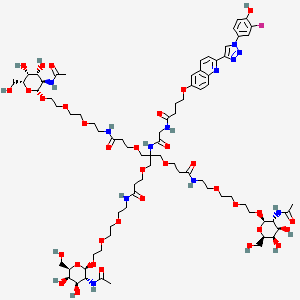
![N-[1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]amino]-6-(dimethylamino)-1-oxohexan-2-yl]amino]-3-(3,4-dimethoxyphenyl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxo-3-phenylpropan-2-yl]furan-3-carboxamide](/img/structure/B15144763.png)

![2-[(3aR,4S,7R,7aS)-1,3-dioxo-3a,4,5,6,7,7a-hexahydro-4,7-epoxyisoindol-2-yl]ethyl-dimethyl-octadecylazanium;bromide](/img/structure/B15144777.png)
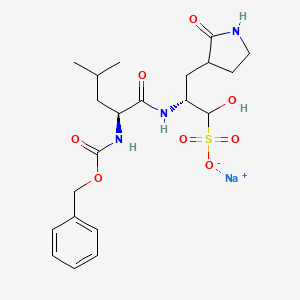
![N-(2-(4-((E)-4-((R)-3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-4-oxobut-2-en-1-yl)piperazin-1-yl)ethyl)-6-(6-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexanamido)hexanamide](/img/structure/B15144795.png)
![Ethyl 25-azoniahexacyclo[12.12.0.02,7.08,13.016,25.017,22]hexacosa-1(26),2,4,6,8,10,12,14,16(25),17,19,21-dodecaene-26-carboxylate](/img/structure/B15144807.png)
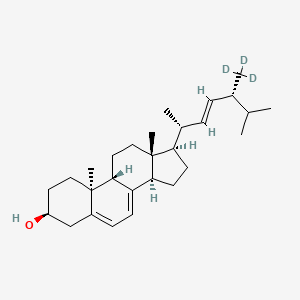
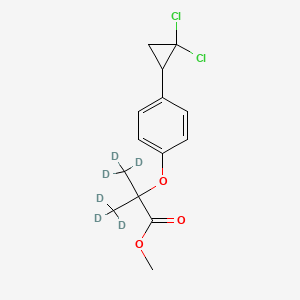
![10-hydroxy-2-[3-(4-hydroxyphenyl)prop-2-enoyloxymethyl]-1,6a,6b,9,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid](/img/structure/B15144841.png)
![(3aS)-3a-hydroxy-6-methyl-1-(2-methyl-[1,3]oxazolo[4,5-b]pyridin-6-yl)-2,3-dihydropyrrolo[2,3-b]quinolin-4-one](/img/structure/B15144845.png)
